D-[1-18O]glucose
Description
The Unique Role of Oxygen-18 Isotopic Labeling in Glucose Studies
While carbon and hydrogen isotopes are more commonly used in metabolic tracing, Oxygen-18 (¹⁸O) offers a unique and complementary perspective, particularly in the study of glucose metabolism. The oxygen atoms in glucose and its metabolites participate in a variety of exchange reactions and enzymatic transformations that are not always traceable with carbon or hydrogen labels. For instance, ¹⁸O can be used to track oxygen exchange reactions, such as those occurring in the tricarboxylic acid (TCA) cycle and during phosphoryl turnover. researchgate.net
Labeling glucose with ¹⁸O allows researchers to investigate specific enzymatic reactions and pathways where oxygen atoms are directly involved. This can provide crucial information about enzyme mechanisms and the sources of oxygen in metabolic products. The use of H₂[¹⁸O] has been employed to monitor phosphoryl turnover and oxygen exchange reactions in the TCA cycle. researchgate.net
Overview of D-[1-¹⁸O]glucose as a Mechanistic and Pathway Probe
D-[1-¹⁸O]glucose, with its ¹⁸O label specifically at the anomeric carbon (C1), is a highly specific probe for dissecting the initial steps of glucose metabolism. The position of the label is critical, as the C1 oxygen is directly involved in key enzymatic reactions that determine the entry of glucose into different metabolic pathways.
The primary use of D-[1-¹⁸O]glucose is to differentiate between the glycolytic pathway and the pentose (B10789219) phosphate (B84403) pathway (PPP). The fate of the ¹⁸O label at the C1 position provides a direct readout of the relative fluxes through these two major routes of glucose catabolism. This makes D-[1-18O]glucose a powerful tool for understanding how cells allocate glucose for energy production, biosynthesis, and redox balance.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i11+2 |
InChI Key |
WQZGKKKJIJFFOK-HFKAGJKYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[18OH])O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Isotopic Enrichment of D 1 18o Glucose
Historical Context of Oxygen-18 Labeling in Carbohydrate Chemistry
The use of oxygen-18 (18O), a stable, naturally occurring isotope of oxygen, as a tracer in scientific research has a rich history. wikipedia.org Early experiments in the mid-20th century utilized 18O to elucidate reaction mechanisms, such as the oxidation of d-amphetamine by hepatic oxygenases. nih.gov In the realm of carbohydrate chemistry, the application of 18O labeling has been instrumental in understanding metabolic pathways. researchgate.net For instance, the development of techniques to analyze 18O in glucose by mass spectrometry opened new avenues for research. nih.gov A significant advantage of using 18O is that, unlike deuterium (B1214612) (2H), it does not typically exhibit significant kinetic isotope effects, which can sometimes complicate the interpretation of metabolic data. researchgate.netnih.gov This property makes 18O-labeled compounds like D-[1-18O]glucose valuable for obtaining precise estimates of carbohydrate biosynthesis. nih.gov
Strategies for Regioselective [1-18O] Isotopic Incorporation into Glucose
The specific placement of an isotopic label within a molecule, known as regioselectivity, is crucial for many experimental designs. For this compound, this means ensuring the 18O atom is exclusively at the C1 (anomeric) position of the glucose molecule. nih.gov
Chemical synthesis provides a direct and controllable route to this compound. One common strategy involves the hydrolysis of a suitable glucose derivative in the presence of 18O-enriched water (H₂18O). For example, the hydrolysis of α-D-glucose pentaacetate can be performed in H₂18O, followed by deacetylation to yield this compound. Another approach is the Kiliani-Fischer synthesis, a chain-lengthening process that can be adapted to introduce an isotopic label. nist.gov While historically significant, purely chemical syntheses can sometimes be complex and may require multiple protection and deprotection steps. cdnsciencepub.com
Enzymatic and chemoenzymatic methods offer highly selective and efficient alternatives for the synthesis of isotopically labeled compounds, including this compound. nih.govnih.gov These approaches leverage the high regio- and stereoselectivity of enzymes to achieve precise isotopic incorporation under mild reaction conditions. nih.govnih.gov
A key strategy involves the use of enzymes that catalyze oxygen exchange at the anomeric carbon of glucose in the presence of H₂18O. nih.gov For example, aldose-1-epimerase (mutarotase) can facilitate the incorporation of 18O from the solvent into the C1 position of glucose during the interconversion of its α and β anomers. Chemoenzymatic strategies combine the strengths of both chemical and enzymatic methods. nih.govnih.govresearchgate.net A common chemoenzymatic approach might involve the chemical synthesis of a precursor molecule that is then subjected to an enzymatic reaction for the final, selective isotopic labeling step. nih.gov One-pot multienzyme (OPME) systems, where several enzymatic reactions occur sequentially in a single reaction vessel, have also been developed for the efficient synthesis of complex carbohydrates and can be adapted for isotopic labeling. nih.govescholarship.org
Chemical Synthesis Pathways for this compound
Purification and Analytical Characterization of Isotopic Purity
Following synthesis, the purification of this compound is essential to remove any unlabeled glucose, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, allowing for the separation of the desired product based on its chemical properties. acs.org Solid-phase extraction (SPE) can also be employed for sample cleanup and purification. acs.orgresearchgate.net
The isotopic purity of the final product must be rigorously characterized to ensure the validity of subsequent experiments. Mass spectrometry (MS) is a primary analytical tool for this purpose. nih.govtandfonline.com By analyzing the mass-to-charge ratio of the molecule or its fragments, the degree of 18O enrichment can be accurately determined. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is another powerful technique. researchgate.netnih.gov The presence of an 18O atom adjacent to a 13C nucleus causes a small, measurable shift in the 13C resonance, allowing for the quantification of isotopic enrichment at specific positions within the molecule. nih.gov
| Method | Purpose | Key Principle |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification | Separation based on differential partitioning between a stationary and mobile phase. acs.org |
| Solid-Phase Extraction (SPE) | Purification/Sample Cleanup | Selective retention of the compound of interest on a solid support. acs.orgresearchgate.net |
| Mass Spectrometry (MS) | Isotopic Purity Analysis | Measures the mass-to-charge ratio to determine isotopic enrichment. nih.govtandfonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic Purity and Positional Analysis | Detects the effect of the 18O isotope on the resonance of adjacent nuclei (e.g., 13C). researchgate.netnih.govnih.gov |
Comparison of 18O-Labeling Techniques with Other Isotopic Strategies (e.g., 13C, 2H)
Isotopic labeling is a versatile tool, with different isotopes offering unique advantages for specific research questions. thermofisher.com Besides 18O, the most commonly used stable isotopes in glucose metabolic research are carbon-13 (13C) and deuterium (2H). thermofisher.com
13C-labeling is widely used to trace the carbon skeleton of glucose through various metabolic pathways. researchgate.netnih.gov For example, D-[U-13C₆]glucose, where all six carbon atoms are 13C, is frequently used in metabolic flux analysis. researchgate.net 2H-labeling is often employed to study gluconeogenesis and other pathways involving the transfer of hydrogen atoms. capes.gov.br
A key advantage of 18O-labeling, particularly with H₂18O, is the minimal kinetic isotope effect associated with its incorporation into carbohydrates. researchgate.net This means that the rate of metabolic reactions is not significantly altered by the presence of the heavier isotope, leading to more accurate measurements of metabolic fluxes. researchgate.netnih.gov In contrast, the larger mass difference between deuterium and protium (B1232500) can sometimes lead to more pronounced kinetic isotope effects, which may need to be accounted for in the experimental design and data analysis. researchgate.net
| Isotope | Common Labeled Form | Primary Application | Key Advantage | Consideration |
|---|---|---|---|---|
| 18O | D-[1-18O]glucose, H₂18O | Studying oxygen incorporation, gluconeogenesis, glycogenolysis. researchgate.netnih.gov | Minimal kinetic isotope effect. researchgate.netnih.gov | Analysis can be technically demanding. acs.org |
| 13C | D-[1-13C]glucose, D-[U-13C₆]glucose | Tracing the carbon backbone through metabolic pathways. researchgate.netnih.gov | Provides direct information on carbon flow. | Can be costly for highly enriched compounds. |
| 2H | D-[6,6-2H₂]glucose, 2H₂O | Measuring gluconeogenesis and hydrogen exchange reactions. capes.gov.br | Relatively inexpensive. | Potential for significant kinetic isotope effects. researchgate.net |
Iii. Elucidating Metabolic Pathways and Enzyme Mechanisms Using D 1 18o Glucose
Tracing Glycolytic Flux and Oxygen Exchange Mechanisms
D-[1-¹⁸O]glucose is a valuable tool for investigating the initial steps of glucose metabolism. Glycolysis, the breakdown of glucose to pyruvate (B1213749), involves a series of enzymatic reactions that can be monitored using this isotopic tracer. nih.gov The ¹⁸O label at the anomeric carbon (C1) allows for the study of oxygen exchange reactions that occur during the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, catalyzed by phosphoglucose (B3042753) isomerase.
Furthermore, the rate of glycolytic flux, which is the rate of glucose consumption by a cell, can be quantified. Deoxygenation has been shown to increase glycolytic flux in mammalian erythrocytes. nih.gov This regulation is thought to be partly mediated by the oxygen-dependent binding of glycolytic enzymes to the membrane protein, band 3. nih.gov Studies using ¹³C-labeled glucose have provided methods to measure metabolic fluxes in intact cells, which can be complemented by ¹⁸O labeling to understand oxygen exchange dynamics. nih.gov
A study on the oxygen exchange reaction of D-[1-¹³C]glucose, which serves as a methodological precedent, demonstrated the feasibility of using ¹³C NMR spectroscopy to continuously monitor the incorporation of ¹⁸O from H₂¹⁸O into the C-1 position of glucose. nih.gov This technique allows for the simultaneous tracking of exchange reactions in different anomers of the sugar. nih.gov
Table 1: Key Enzymes and Processes in Glycolysis Studied with D-[1-¹⁸O]glucose
| Enzyme/Process | Information Gained |
| Phosphoglucose Isomerase | Reversible oxygen exchange at the C1 and C2 positions |
| Glycolytic Flux | Quantification of the rate of glucose utilization |
| Oxygen-dependent Regulation | Understanding how oxygen levels modulate glycolytic activity |
Investigating Glycogenesis and Glycogenolysis with D-[1-¹⁸O]glucose
Glycogenesis (glycogen synthesis) and glycogenolysis (glycogen breakdown) are critical for maintaining glucose homeostasis. D-[1-¹⁸O]glucose allows researchers to trace the path of glucose into and out of glycogen (B147801) stores. When D-[1-¹⁸O]glucose is incorporated into glycogen, the ¹⁸O label is retained at the C1 position of the glucose units within the glycogen polymer.
During glycogenolysis, the breakdown of glycogen releases glucose-1-phosphate, which can then be converted to glucose-6-phosphate and enter other metabolic pathways. By analyzing the isotopic composition of glucose and its metabolites, the relative contributions of the direct pathway (from circulating glucose) and the indirect pathway (via gluconeogenesis) to glycogen synthesis can be determined. physiology.org Studies using dual-labeled glucose have been crucial in measuring glycogen turnover rates under various physiological conditions, such as aerobic, ischemic, and reperfused states in the heart. physiology.orgahajournals.org
Research has shown that a significant portion of liver glycogen can be synthesized from gluconeogenic precursors, even when glucose is readily available. physiology.org The use of stable isotopes like ¹³C, often in conjunction with ¹⁸O, provides a powerful method to quantify glycogen turnover and the flux through related pathways. nih.govresearchgate.net
Analysis of Pentose (B10789219) Phosphate (B84403) Pathway Intermediates and Oxygen Exchange Dynamics
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, a key reductant in biosynthetic reactions and antioxidant defense, and for generating precursors for nucleotide synthesis. google.com D-[1-¹⁸O]glucose can be used to trace the flow of glucose through the oxidative and non-oxidative branches of the PPP.
The initial step of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase, involves the oxidation of glucose-6-phosphate and the potential for oxygen exchange. By analyzing the isotopic enrichment in PPP intermediates, such as pentose phosphates and sedoheptulose (B1238255) 7-phosphate, researchers can elucidate the relative activities of the oxidative and non-oxidative phases of the pathway. researchgate.net Isotope tracing studies have revealed that under conditions of oxidative stress, there is a rapid activation and increased flux through the oxidative PPP. biorxiv.org
The use of specifically labeled glucose isotopes, including those with ¹³C, has been instrumental in distinguishing the flux through glycolysis versus the PPP. nih.gov These methods, combined with the insights from ¹⁸O labeling, provide a comprehensive picture of how cells partition glucose between these two fundamental pathways.
D-[1-¹⁸O]glucose in the Study of Gluconeogenesis and Associated Enzymes
Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates such as lactate (B86563), glycerol, and glucogenic amino acids. libretexts.org D-[1-¹⁸O]glucose is not directly used to trace the synthesis of glucose in this pathway, but the principles of ¹⁸O labeling are highly relevant. Water enriched with H₂¹⁸O is a key tracer for studying gluconeogenesis. nih.gov
During gluconeogenesis, ¹⁸O from H₂¹⁸O can be incorporated into specific positions of glucose-6-phosphate through the action of enzymes like phosphoglucose isomerase and aldolase. nih.gov By analyzing the positional ¹⁸O enrichment in glucose, the rate of gluconeogenesis can be quantified. This approach has been used to demonstrate that gluconeogenic compounds are a major source of carbon for hepatic glycogen synthesis. physiology.org Furthermore, conditions like insulin (B600854) resistance, often seen in pre-diabetes and type 2 diabetes, are associated with elevated gluconeogenesis. researchgate.net
Probing the Tricarboxylic Acid Cycle and Oxidative Phosphorylation Oxygen Dynamics
While D-[1-¹⁸O]glucose itself is primarily a tool for the upper parts of glucose metabolism, the principles of oxygen isotope tracing extend to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The pyruvate generated from glycolysis, which can carry isotopic labels from glucose, enters the mitochondria and is converted to acetyl-CoA. mdpi.comlabxchange.org This acetyl-CoA then enters the TCA cycle, a series of reactions that generate reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation. khanacademy.org
The oxygen atoms involved in the TCA cycle and oxidative phosphorylation are primarily derived from water, not directly from the initial glucose molecule. opentextbc.ca However, studies using ¹³C-labeled glucose have been pivotal in demonstrating that various tumors oxidize glucose-derived pyruvate in the TCA cycle. aacrjournals.org The dynamics of oxygen consumption and incorporation in these processes are fundamental to cellular bioenergetics. The final electron acceptor in the electron transport chain is molecular oxygen, which is reduced to water. opentextbc.ca While not a direct application of D-[1-¹⁸O]glucose, understanding the oxygen dynamics in these core metabolic hubs is essential for a complete picture of cellular respiration.
Enzymatic Catalysis and Stereochemical Insights from ¹⁸O Isotope Effects
The use of heavy isotopes like ¹⁸O can provide detailed information about the transition states of enzyme-catalyzed reactions. This is achieved by measuring kinetic isotope effects (KIEs), which are changes in the reaction rate when an atom in the substrate is replaced by its heavier isotope.
Secondary ¹⁸O KIEs have been measured for enzymes like yeast hexokinase, which catalyzes the phosphorylation of glucose. nih.gov By measuring the KIE at different pH values and with different substrates, researchers can deduce the structure of the transition state for phosphoryl transfer. nih.gov For hexokinase, the results suggest a dissociative transition state, where the bond to the leaving group is substantially broken. nih.gov
The remote label method, often coupled with isotope ratio mass spectrometry (IRMS), has been a powerful technique for measuring ¹⁸O KIEs in various enzymatic reactions, including those in glucose metabolism. mdpi.com These studies provide fundamental insights into the chemical mechanisms by which enzymes achieve their remarkable catalytic efficiency and specificity. d-nb.info
Table 2: Research Findings on Kinetic Isotope Effects
| Enzyme | Isotope Effect Measured | Finding |
| Yeast Hexokinase | Secondary ¹⁸O KIE | Suggests a dissociative transition state for phosphoryl transfer. nih.gov |
| Glucose-6-Phosphate Dehydrogenase | ¹⁸O KIE | Elucidates the transition state of the reaction. mdpi.com |
| Various Glycoside Hydrolases | Primary and secondary KIEs | Provides insights into the stereochemistry and mechanism of glycosidic bond cleavage. acs.org |
Equilibrium Isotope Effects (EIEs) and Transition State Analysis
The precise measurement of equilibrium isotope effects (EIEs) using substrates like D-[1-¹⁸O]glucose provides profound insights into the nature of enzyme-substrate interactions and the structure of transition states during catalysis. EIEs reflect the difference in the isotopic composition of a substrate in the enzyme-bound state versus the free state at equilibrium. These effects arise from changes in the vibrational environment of the isotope upon binding to the enzyme, offering a sensitive probe of the forces and geometry at the active site. wikipedia.org
The substitution of ¹⁶O with the heavier ¹⁸O isotope at the C1 position of glucose can lead to subtle but measurable changes in the equilibrium of binding to an enzyme. Most equilibrium fractionations are thought to result from the reduction in vibrational energy, particularly the zero-point energy, when a more massive isotope is substituted for a less massive one. wikipedia.org This phenomenon leads to higher concentrations of the heavy isotope in the state where the vibrational energy is most sensitive to the isotopic substitution, which corresponds to the state with the highest bond force constants. wikipedia.org
In the context of transition state analysis, kinetic isotope effects (KIEs) are often employed. However, EIEs on the formation of enzyme-substrate complexes provide complementary and crucial information. For instance, studies on hexokinase have utilized secondary ¹⁸O isotope effects to probe the transition state of phosphoryl transfer from ATP to glucose. nih.gov While the primary label was on ATP, the principles are directly applicable to understanding the interactions involving the glucose substrate. The magnitude and direction (normal or inverse) of the EIE can help to distinguish between different models of the transition state, such as whether it is more associative (bond-making precedes bond-breaking) or dissociative (bond-breaking precedes bond-making). nih.gov A more inverse isotope effect when catalysis is made more rate-limiting suggests a dissociative transition state. nih.gov
The analysis of isotope effects can be complex, and computational modeling is often used in conjunction with experimental data to interpret the results. numberanalytics.com By calculating the theoretical EIEs for different proposed transition state structures, researchers can determine which structure best fits the experimental observations.
Table 1: Research Findings on Equilibrium Isotope Effects in Enzyme Mechanisms
| Enzyme | Isotope Position | Observed Effect | Implication for Transition State |
| Yeast Hexokinase | γ-¹⁸O on ATP (with glucose as substrate) | Inverse isotope effect (0.9965 at pH 5.3) | Suggests a dissociative transition state for phosphoryl transfer. nih.gov |
| Lactate Dehydrogenase | [1-¹⁸O]Oxamate (pyruvate analog) | Equilibrium isotope effect measured on ternary complex formation. | Provides insight into the binding of the carboxylate group in the active site. acs.org |
Assessment of Glucose Transporter Activity and Specificity via ¹⁸O Labeling
The use of isotopically labeled glucose, including D-[1-¹⁸O]glucose, is a powerful tool for assessing the activity and substrate specificity of glucose transporters (GLUTs). While radioisotopes like ¹⁴C and ³H, or fluorescent glucose analogs like 2-NBDG, are commonly used, stable isotopes such as ¹⁸O offer a non-radioactive alternative for tracing glucose transport and subsequent metabolic events. dojindo.complos.org
Glucose transporters are a family of membrane proteins that facilitate the movement of glucose across cell membranes. nih.gov Different GLUT isoforms exhibit distinct kinetic properties and substrate specificities, which are crucial for their specific physiological roles in various tissues. nih.gov For example, GLUT1 is widely expressed and responsible for basal glucose uptake in many cell types, while GLUT4 is primarily found in insulin-sensitive tissues like muscle and adipose tissue. nih.govmdpi.com
The general principle for assessing transporter activity involves incubating cells or tissues with ¹⁸O-labeled glucose and subsequently measuring the intracellular accumulation of the labeled molecule or its metabolites. Mass spectrometry is the primary analytical technique used to detect and quantify the ¹⁸O-labeled species.
Studies on transporter specificity can be conducted by competitive inhibition assays. The uptake of D-[1-¹⁸O]glucose is measured in the presence of various unlabeled sugar analogs. A reduction in the uptake of the ¹⁸O-labeled glucose in the presence of a competitor sugar indicates that the transporter recognizes and likely transports that sugar. For instance, studies on bovine GLUT1 showed that D-mannose and D-galactose inhibited the transport of a radiolabeled glucose analog, indicating they are also substrates, whereas D-fructose did not. uvm.edu Similarly, the C4 hydroxyl group's orientation is important for GLUT1 binding, as galactose has a significantly lower affinity than glucose. nih.gov
The fate of the ¹⁸O label can also provide information about downstream metabolic pathways. For example, in positron emission tomography (PET) studies using [¹⁸F]FDG, the ¹⁸F atom eventually decays to ¹⁸O. openmedscience.com The resulting ¹⁸O-labeled glucose-6-phosphate is then metabolized normally, allowing for the potential to trace its path through glycolysis and other pathways. openmedscience.com This principle highlights how ¹⁸O labeling can be used to follow the metabolic fate of transported glucose.
Table 2: Substrate Specificity of Selected Glucose Transporters
| Transporter | Primary Substrate | Other Transported Sugars | Non-Transported Sugars | Key Research Finding |
| GLUT1 | D-Glucose | 2-deoxy-D-glucose, D-mannose, D-galactose, Glucosamine mdpi.comopenmedscience.com | L-glucose, Fructose uvm.edu | Recognizes both α- and β-pyranose forms of D-glucose with equal affinity. openmedscience.com |
| GLUT3 | D-Glucose | D-galactose nih.gov | Has a high affinity for glucose and galactose. nih.gov | |
| GLUT4 | D-Glucose | D-galactose nih.gov | Has a similar affinity for glucose and galactose. nih.gov | |
| SGLT1 | D-Glucose | 2-deoxy-D-glucose (poor substrate) snmjournals.org | Has a higher affinity for glucosides with a β-alkyl moiety compared to D-glucose. snmjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional 18O Enrichment and Isotope Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for analyzing the structural and dynamic properties of molecules. nih.gov In the context of D-[1-18O]glucose, NMR is instrumental in determining the specific location of the ¹⁸O label and quantifying its enrichment.
The substitution of ¹⁶O with ¹⁸O induces a small but detectable upfield shift in the ¹³C NMR spectrum for the directly attached carbon atom. nih.govcdnsciencepub.com This ¹⁸O isotope-induced shift allows for the direct observation and quantification of ¹⁸O incorporation at specific positions within the glucose molecule and its metabolites. nih.gov
For instance, in studies of D-[1-¹³C]glucose, the ¹⁸O isotope shift in ¹³C NMR has been used to study oxygen exchange at the anomeric carbon. nih.gov This method provides a convenient way to monitor the kinetics of this exchange. nih.gov The magnitude of the isotope shift is dependent on the chemical environment and can be empirically predicted. cdnsciencepub.com This technique has been successfully applied to trace the fate of carbon-oxygen bonds in various biosynthetic pathways. cdnsciencepub.com
Key Findings from Research:
The ¹⁸O isotope induces an upfield shift in the ¹³C NMR signal of the directly bonded carbon. cdnsciencepub.com
The magnitude of this shift typically ranges from 0.01 to 0.05 ppm. cdnsciencepub.com
This phenomenon enables the determination of which carbon-oxygen bonds remain intact during metabolic processes. cdnsciencepub.com
Table 1: Representative ¹⁸O Isotope Shifts in ¹³C NMR
| Compound Type | Position of ¹⁸O Label | Observed ¹³C Shift (ppm) | Reference |
|---|---|---|---|
| Simple Sugars | Anomeric Carbon | ~0.03-0.05 | nih.gov |
| Polyketides | Carbonyl Carbon | ~0.02-0.04 | cdnsciencepub.com |
| Polyketides | Ether Linkage | ~0.01-0.03 | cdnsciencepub.com |
While direct detection of the ¹⁸O isotope by NMR is not standard, its effects on neighboring nuclei like ¹H and ¹³C can be observed. ¹H-NMR and advanced two-dimensional (2D) NMR techniques are invaluable in metabolomics for identifying and quantifying a wide range of metabolites. researchgate.netacs.org In studies involving ¹⁸O-labeled glucose, these techniques help to elucidate the structure of labeled metabolites and track the metabolic fate of the glucose molecule.
2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within a molecule. frontiersin.org This is particularly useful in complex biological samples where spectral overlap is a significant issue in 1D spectra. researchgate.netrsc.org For example, HSQC experiments can correlate protons with their directly attached carbons, helping to assign signals in crowded spectral regions. frontiersin.org
The use of isotope-edited NMR experiments can further enhance the detection of labeled metabolites. nih.gov For instance, isotope-edited TOCSY can separate signals from ¹³C-labeled and unlabeled molecules into distinct spectra, simplifying analysis. nih.gov While these examples often use ¹³C labeling, the principles can be extended to interpret the structural context of ¹⁸O labeling by observing its influence on the NMR spectra of other nuclei.
Key Applications in Metabolomics:
Metabolite Identification: 2D NMR techniques are crucial for the structural elucidation of unknown metabolites formed from ¹⁸O-labeled precursors. acs.orgfrontiersin.org
Flux Analysis: By quantifying the incorporation of the isotope label into various metabolites over time, metabolic fluxes can be determined. nist.gov
Reduced Spectral Crowding: 2D NMR disperses signals into two dimensions, mitigating the severe peak overlap often seen in 1D ¹H NMR spectra of complex biological mixtures. rsc.org
13C Isotope-Shifted NMR for Positional Enrichment
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for analyzing stable isotope-labeled compounds like D-[1-¹⁸O]glucose. When coupled with separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), it allows for the precise quantification of isotopic enrichment in various metabolites. fmach.itnih.gov
GC-MS is a robust method for analyzing volatile or derivatized non-volatile compounds. fmach.it For glucose analysis, derivatization is necessary to make the sugar volatile. shimadzu.com This technique can be used to determine the isotopic enrichment in glucose and its fragments, providing insights into specific metabolic pathways. researchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses. mdpi.com This capability is essential for ¹⁶O/¹⁸O exchange studies, where the mass difference between the labeled and unlabeled species is small. researchgate.net
HRMS can be used to study the enzyme-catalyzed oxygen exchange in the presence of H₂¹⁸O. mdpi.com This has been applied to the study of carbohydrates, where the exchange of ¹⁶O for ¹⁸O atoms in carboxyl or hydroxyl groups can be monitored. researchgate.netmdpi.com The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS allows for the clear separation of isotopologue peaks, facilitating accurate quantification of ¹⁸O incorporation. d-nb.info
Research Findings:
HRMS can distinguish between isotopologues, allowing for the detection of even trace amounts of incorporated ¹⁸O. mdpi.com
Studies on D-glucose have used HRMS to investigate collision-induced dissociation (CID) fragmentation pathways of the ¹⁸O-labeled molecule. researchgate.net
Isotope labeling is a powerful tool to aid in the identification of unknown metabolites in complex biological samples. nih.govresearchgate.net The presence of an ¹⁸O label results in a characteristic mass shift in the mass spectrum, creating a distinct isotopic pattern that can be used to confidently identify metabolites derived from the labeled precursor. nih.gov
This approach is particularly valuable for discovering previously unknown or low-abundance metabolites that might otherwise be missed in standard metabolomic analyses. researchgate.netnih.gov By comparing the mass spectra of samples from experiments with and without the ¹⁸O label, signals corresponding to metabolites can be easily distinguished from background noise or other endogenous compounds. researchgate.net
Key Advantages:
Increased Confidence in Identification: The isotopic signature provides a clear marker for metabolites of the labeled precursor. nih.gov
Discovery of Novel Metabolites: Helps in finding low-abundance metabolites that are difficult to detect otherwise. mdpi.comresearchgate.net
Reduced Ambiguity: Helps to differentiate true metabolites from other signals in complex mass spectra. nih.gov
Table 2: Application of ¹⁸O-Labeling in Metabolite Identification
| Study Focus | Key Finding | Analytical Technique | Reference |
|---|---|---|---|
| Drug Metabolism | Discovery of over 20 previously unknown metabolites of bupivacaine. | HPLC-HRMS | researchgate.netnih.gov |
| Carbohydrate Analysis | Demonstrated applicability of ¹⁶O/¹⁸O exchange for MS determination of carbohydrates. | High-Resolution MS | researchgate.netmdpi.com |
| Plant Metabolomics | Identification of a new flavonoid in Medicago truncatula. | LC-Orbitrap-MS | d-nb.info |
High-Resolution Mass Spectrometry in 16O/18O Exchange Studies
High-Performance Liquid Chromatography (HPLC) Coupled with Isotope Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used extensively in metabolic research. researchgate.net When coupled with detectors capable of differentiating isotopes, such as an isotope ratio mass spectrometer (IRMS) or a standard mass spectrometer, it becomes a powerful tool for analyzing D-[1-¹⁸O]glucose and its metabolites. nih.govoiv.inteconomie.gouv.fr
The HPLC system separates the complex mixture of metabolites from a biological sample. researchgate.net The eluting compounds are then introduced into the mass spectrometer, which determines their mass and isotopic composition. oiv.int This coupling, often referred to as LC-MS, allows for the quantification of isotope enrichment in specific, chromatographically resolved metabolites. researchgate.netnih.gov
Different HPLC modes, such as reversed-phase, normal-phase, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography, can be employed for carbohydrate separation. researchgate.netthermofisher.com The choice of method depends on the specific properties of the metabolites being analyzed. For direct analysis of sugars, HILIC is a common approach. thermofisher.com
The coupling of HPLC with IRMS (HPLC-co-IRMS) allows for the determination of stable isotope ratios in specific compounds within a mixture. oiv.inteconomie.gouv.fr This technique has been used to determine the ¹³C/¹²C ratio in glucose, fructose, and other compounds in various samples. oiv.intnih.gov While these examples focus on carbon isotopes, the principle is applicable to oxygen isotopes as well, provided a suitable interface and detector are used.
Key Features of HPLC-Isotope Detection:
Separation of Complex Mixtures: HPLC effectively separates individual metabolites before isotopic analysis. researchgate.net
Specific Quantification: Allows for the determination of isotopic enrichment in individual, identified compounds. researchgate.netnih.gov
Versatility: A wide range of HPLC methods and columns are available to suit different types of metabolites. researchgate.netthermofisher.com
Integration of Multi-Platform Analytical Methods for Comprehensive Metabolic Flux Analysis
A complete understanding of cellular metabolism requires the quantification of metabolic fluxes, which reflect the dynamic state of a biological system. nsf.gov However, no single analytical technique alone can provide a comprehensive quantification of these fluxes. nsf.govescholarship.org Metabolic flux analysis (MFA) using stable isotope tracers like this compound necessitates an integrated, multi-platform approach to achieve a systems-level map of absolute metabolic fluxes. nsf.govrsc.org The integration of complementary analytical methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become a powerful strategy for obtaining more precise and accurate flux data. mdpi.commdpi.comku.dk
This approach leverages the unique strengths of each technique. nih.gov MS, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers exceptional sensitivity and is ideal for detecting the mass shifts caused by the incorporation of the ¹⁸O isotope into metabolites. mdpi.comcreative-proteomics.com NMR spectroscopy, on the other hand, is non-destructive and provides unparalleled detail on the specific position of the isotope within a molecule. mdpi.comnih.gov By combining the quantitative power and sensitivity of MS with the structural resolution of NMR, researchers can overcome the limitations of each individual method, leading to improved metabolite detection, more confident annotation, and a more robust and complete analysis of metabolic pathways. mdpi.comnih.govresearchgate.net
| Characteristic | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
|---|---|---|
| Primary Information | Provides mass-to-charge ratio (m/z), enabling quantification of mass isotopologues (molecules differing in the number of isotopic labels). mdpi.com | Provides structural information, enabling the identification and quantification of positional isotopomers (molecules with the same number of labels at different positions). mdpi.com |
| Sensitivity | High (typically μM to nM range). mdpi.comnih.gov | Lower (typically mM to high μM range). mdpi.comnih.gov |
| Sample Preparation | Often requires derivatization (for GC-MS) and chromatographic separation. nih.gov | Minimal sample preparation required; non-destructive. nih.govnih.gov |
| Reproducibility | Can be limited by ionization effects and matrix interference. mdpi.com | Highly reproducible and quantitative. nih.govnih.gov |
| Key Contribution to ¹⁸O-MFA | Accurately measures the overall ¹⁸O enrichment in a metabolite pool, allowing for the calculation of turnover rates. nih.govphysiology.org | Resolves the specific location of the ¹⁸O label, which is crucial for distinguishing between different metabolic pathways and reactions. mdpi.comphysiology.org |
Detailed Research Findings from Integrated Approaches
A prime example of the power of integrating analytical platforms comes from the field of dynamic phosphometabolomics, which frequently uses ¹⁸O-labeled water (H₂¹⁸O) to trace phosphoryl group transfers. nih.govphysiology.org The principles and analytical workflows from this research are directly applicable to tracing the ¹⁸O atom from D-[1-¹⁸O]glucose as it is metabolized.
In these studies, the incorporation of ¹⁸O from water into the phosphoryl groups of adenosine (B11128) triphosphate (ATP) during hydrolysis is tracked. rsc.orgresearchgate.net A combination of ³¹P NMR and MS is used to analyze the resulting ¹⁸O-labeled phosphometabolites. nih.govphysiology.orgnih.gov
³¹P NMR Spectroscopy provides positional information that MS cannot. It can distinguish the ¹⁸O enrichment on the different phosphoryl groups of ATP (α-ATP, β-ATP, and γ-ATP) due to the small, ¹⁸O-induced chemical shift on the ³¹P nucleus. physiology.orgrsc.orgnih.gov This allows for the simultaneous measurement of fluxes through different enzymatic reactions, such as ATP synthesis versus ATP utilization. rsc.orgresearchgate.net
| Analytical Platform | Data Generated for ¹⁸O-Labeled ATP | Insight into Metabolic Flux |
|---|---|---|
| Mass Spectrometry (e.g., GC-MS, LC-MS) | Overall mass isotopologue distribution (MID) of the entire ATP molecule. researchgate.net | Provides the total turnover rate (flux) of the ATP pool. nih.gov |
| ³¹P NMR Spectroscopy | Positional isotopomer distribution; resolves ¹⁸O enrichment on α, β, and γ phosphoryl groups separately. physiology.orgrsc.org | Allows for the deconvolution of multiple fluxes, such as the rates of ATP synthesis, hydrolysis, and phosphotransfer reactions (e.g., via creatine (B1669601) kinase). researchgate.net |
| Integrated MS + NMR Analysis | A comprehensive, validated dataset combining overall turnover rates with position-specific flux information. rsc.orgresearchgate.net | A complete and highly resolved map of high-energy phosphoryl transfer networks, revealing system-wide adaptations in cellular bioenergetics. nsf.govresearchgate.net |
When applying this integrated strategy to D-[1-¹⁸O]glucose, the ¹⁸O label on the C1 carbon can be tracked through glycolysis and connected pathways. As the glucose is metabolized, the ¹⁸O atom may be transferred to other molecules or incorporated into water. An integrated MS and NMR platform would provide a comprehensive analysis of these transformations. For example, LC-MS could be used to track the ¹⁸O label into downstream metabolites like 3-phosphoglycerate (B1209933) or pyruvate by detecting the corresponding mass shift. Simultaneously, advanced NMR techniques could confirm the specific location of the ¹⁸O label in these or other metabolites, providing definitive evidence of pathway activity and resolving ambiguities that may arise from MS data alone. This dual analysis ensures a highly accurate and detailed quantification of metabolic fluxes originating from glucose.
Conclusion
D-[1-¹⁸O]glucose stands as a valuable and precise tool in the arsenal (B13267) of metabolic researchers. Its unique labeling at the C1 position provides a direct and elegant method for dissecting the flux of glucose into two major metabolic pathways: glycolysis and the pentose (B10789219) phosphate (B84403) pathway. While much of the current literature on metabolic flux analysis relies on carbon and hydrogen isotopes, the principles and potential applications of D-[1-¹⁸O]glucose are clear. Further research utilizing this specific tracer will undoubtedly contribute to a more comprehensive understanding of the intricate regulation of glucose metabolism in both health and disease.
V. Preclinical Research Applications of D 1 18o Glucose in in Vitro and in Vivo Models
Cellular Metabolism Studies in Cultured Cell Lines
The use of D-[1-¹⁸O]glucose in cultured cell lines is fundamental to understanding cellular bioenergetics and metabolic reprogramming. In this in vitro setting, the controlled environment allows for precise investigation into how different cell types utilize glucose. When cells take up D-[1-¹⁸O]glucose, the ¹⁸O label can be traced through glycolysis and other interconnected pathways.
Researchers utilize this tracer to quantify the rates of specific metabolic reactions. For instance, the incorporation of ¹⁸O into lactate (B86563) is a direct measure of the glycolytic flux. This has been particularly valuable in cancer research, where many tumor cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect). mdpi.com By comparing ¹⁸O enrichment in lactate and other metabolites, studies can dissect the relative contributions of glucose to different metabolic fates. This approach is also used to study metabolic regulation in various cell lines, including hepatocytes, myoblasts, and neurons, to understand the effects of hormones, drugs, or genetic modifications on glucose metabolism. nih.govphysiology.orgphcogrev.com For example, studies in hepatocyte cell lines have used labeled glucose to compare metabolic activities and insulin (B600854) response, finding that different immortalized cell lines phenocopy primary hepatocytes to varying degrees depending on the metabolic pathway being investigated. physiology.org
Table 1: Application of Labeled Glucose in Cultured Cell Line Metabolism
| Cell Line Model | Metabolic Pathway Investigated | Research Objective | Typical Finding |
|---|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | Glycolysis, Lipogenesis | To quantify insulin-stimulated glucose metabolism and fatty acid synthesis. physiology.org | HepG2 cells show significantly higher glucose incorporation compared to primary hepatocytes. physiology.org |
| C2C12 (Mouse Myoblasts) | Glucose Uptake & Metabolism | To examine hormonal regulation of glucose transport and utilization. phcogrev.com | Insulin stimulates 2-deoxyglucose uptake, providing a model to study insulin resistance. phcogrev.com |
| C-6 Glioma Cells | Glucose Transport & Glycolysis | To determine the rate-limiting steps of glucose utilization in neural cells. nih.gov | Glucose metabolism is limited and regulated by membrane transport rather than enzymatic steps. nih.gov |
| 3T3-L1 Adipocytes | Glycolysis & Lactate Production | To study the effect of oxygen availability on glucose flux. embopress.org | Increased pericellular oxygen diverts glucose flux away from lactate production and toward mitochondria. embopress.org |
Isolated Organ Perfusion and Tissue Slice Experiments
Isolated organ perfusion and tissue slice techniques bridge the gap between single-cell cultures and complex in vivo models. These ex vivo systems maintain the tissue architecture and multicellular interactions of an organ, allowing for the study of metabolism in a more physiologically relevant context. D-[1-¹⁸O]glucose is introduced into the perfusion fluid that sustains the isolated organ (e.g., heart, liver, kidney) or the medium bathing the tissue slices. nih.gov
In studies with isolated perfused hearts, D-[1-¹⁸O]glucose can be used to assess myocardial substrate preference. nih.gov By measuring the ¹⁸O enrichment in metabolites within the heart tissue and the perfusate, researchers can determine the extent to which glucose contributes to glycolysis versus oxidative phosphorylation in the tricarboxylic acid (TCA) cycle. For example, a study using ¹³C-labeled glucose in isolated rat hearts found that exogenous glucose was primarily metabolized via anaerobic glycolysis and contributed little to oxidative metabolism during machine perfusion preservation. nih.gov Similar experiments using D-[1-¹⁸O]glucose would allow for tracing the oxygen atom's fate. Likewise, kidney perfusion studies can utilize this tracer to investigate renal glucose metabolism and oxidation under conditions mimicking organ preservation for transplantation. au.dkmdpi.com Tissue slice experiments, often using liver or brain tissue, allow for spatially resolved metabolic measurements, showing how different regions of a tissue might have distinct metabolic profiles. nih.gov
Table 2: Use of Labeled Glucose in Ex Vivo Organ and Tissue Models
| Model System | Research Focus | Tracer Application | Key Insight |
|---|---|---|---|
| Isolated Perfused Rat Heart | Myocardial substrate metabolism during preservation. nih.gov | To measure the contribution of exogenous glucose to glycolysis and the TCA cycle. | Exogenous glucose is a minor substrate for oxidative metabolism in hypothermic machine-perfused hearts; pyruvate (B1213749) is more effective. nih.gov |
| Isolated Perfused Kidney | Renal glucose oxidation following brain death. au.dk | To measure rates of glucose oxidation during reperfusion using a labeled glucose isotope. | Kidneys from brain-dead donors exhibit reduced glucose oxidation, indicating a metabolic deficit. au.dk |
| Live Lymph Node Slices | Spatiotemporal dynamics of glucose uptake. nih.gov | To detect and image regional glucose uptake in response to immune activation. | Glucose uptake can be spatially resolved to identify metabolic hotspots in specific tissue zones (e.g., T-cell zones). nih.gov |
| Liver Slices | Hepatic metabolic flux. elifesciences.org | To compare metabolic rates across different species in a controlled ex vivo setting. | Metabolic fluxes are ordered inversely to body size in liver slices, a phenomenon not observed in isolated cell culture. elifesciences.org |
Small Animal Model Applications for Metabolic Imaging and Flux Assessment
In in vivo studies, D-[1-¹⁸O]glucose is administered to small animal models, such as mice and rats, to assess systemic and tissue-specific metabolism. These applications are crucial for understanding metabolic diseases like diabetes, obesity, and cancer in a whole-body context. researchgate.nete-enm.org The use of stable isotope tracers allows for the quantification of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov
Table 3: D-[1-¹⁸O]glucose Applications in Small Animal Models
| Animal Model | Condition Studied | Method | Measured Parameter |
|---|---|---|---|
| db/db Mouse | Type 2 Diabetes | Dynamic PET with labeled glucose. nih.gov | Myocardial metabolic rate of glucose (MRGlu). |
| Balb/c Mouse | Breast Cancer | Small animal PET with labeled glucose. nih.gov | Tumor metabolic response to chemotherapy. |
| Sprague-Dawley Rat | Normal Physiology | Stable isotope tracer infusion and mass spectrometry. elifesciences.org | In vivo hepatic metabolic fluxes (e.g., VPC/VCS). |
| Conscious Rat | Exercise Physiology | Labeled glucose infusion with tissue sampling. nih.gov | Muscle glucose uptake (MGU) and transmembrane gradients. |
Application in Microbiological Metabolism Research (e.g., Escherichia coli)
In microbiology, D-[1-¹⁸O]glucose is a valuable tool for dissecting the metabolic pathways of microorganisms like bacteria and yeast. Glucose is a primary carbon and energy source for many microbes, including the model organism Escherichia coli. frontiersin.org Tracing the ¹⁸O label from glucose into metabolic intermediates and end-products helps to elucidate which catabolic and anabolic pathways are active under different growth conditions.
For example, researchers can distinguish between different glycolytic routes, such as the Embden-Meyerhof-Parnas (EMP) pathway and the Entner-Doudoroff (ED) pathway, by analyzing the isotopic labeling patterns in downstream metabolites. The oxidative-fermentative test, a classical microbiology assay, differentiates bacteria based on whether they metabolize glucose oxidatively (via respiration) or fermentatively. asm.org Using D-[1-¹⁸O]glucose provides a much more detailed, quantitative picture of these processes. It can reveal how environmental factors, such as oxygen availability or the presence of alternative nutrient sources, cause microbes to shift their metabolic strategies. frontiersin.org This is critical for applications in metabolic engineering, where microbes are engineered to produce valuable chemicals, and for understanding the metabolic adaptations of pathogenic bacteria during infection. nih.gov
Table 4: Use of Labeled Glucose in Microbiological Research
| Organism | Research Area | Purpose of Labeled Glucose | Potential Finding |
|---|---|---|---|
| Escherichia coli | Metabolic Engineering | To quantify flux through central carbon metabolism. nih.gov | Deletion of competing pathways redirects carbon flux from D-[1-¹⁸O]glucose towards a desired product. |
| Salmonella enterica | Environmental Adaptation | To trace carbon utilization from glucose in different niches (e.g., soil vs. plant). frontiersin.org | Reveals which metabolic pathways are critical for survival and colonization in specific environments. |
| General Gram-Negative Bacteria | Bacterial Identification | To differentiate between oxidative and fermentative metabolism. asm.org | Tracing ¹⁸O into CO₂ versus organic acids can definitively classify metabolic type. |
| Gut Microbiota | Host-Microbe Interactions | To study the breakdown of dietary carbohydrates and production of metabolites. nih.gov | Shows how gut microbes metabolize glucose to produce short-chain fatty acids or other metabolites that influence host health. |
Investigation of Carbohydrate Synthesis in Specific Biological Systems
Beyond its role in catabolism, D-[1-¹⁸O]glucose is also used to investigate anabolic pathways, specifically the synthesis of complex carbohydrates. This includes the formation of storage polysaccharides like glycogen (B147801) (in animals) and starch (in plants), as well as structural polysaccharides. The ¹⁸O label from the precursor glucose molecule is incorporated into the growing carbohydrate chain, allowing for the quantification of synthesis rates.
In studies of liver and muscle metabolism, D-[1-18O]glucose can be used to measure the rate of glycogenesis—the synthesis of glycogen from glucose. openaccessjournals.com Following administration of the tracer, the ¹⁸O enrichment in glycogen extracted from the tissue provides a direct measure of the amount of glycogen synthesized from the supplied glucose. This is a powerful method for studying the regulation of glycogen storage by hormones like insulin and glucagon, and how these processes are disrupted in metabolic diseases. nih.gov This technique can be applied across various biological systems, from cultured cells stimulated with hormones to whole organisms undergoing physiological challenges like fasting or exercise. nih.gov Understanding the dynamics of carbohydrate synthesis is essential for fields ranging from human physiology and disease to biotechnology and bioenergy. nih.gov
Table 5: Tracing Carbohydrate Synthesis with Labeled Glucose
| Biological System | Synthesis Pathway | Research Question | Methodological Approach |
|---|---|---|---|
| Primary Mouse Hepatocytes | Glycogenesis | How does insulin regulate hepatic glycogen synthesis? physiology.orgnih.gov | Incubate cells with D-[1-¹⁸O]glucose +/- insulin; measure ¹⁸O enrichment in isolated glycogen. |
| Rat Skeletal Muscle | Glycogen Synthesis | What is the rate of muscle glycogen repletion after exercise? nih.gov | Infuse D-[1-¹⁸O]glucose into rats post-exercise; analyze ¹⁸O in muscle glycogen over time. |
| Heterotrophic Microalgae | Polysaccharide Production | How efficiently is glucose converted into storage or structural carbohydrates? | Culture microalgae with D-[1-¹⁸O]glucose as the carbon source; analyze isotopic enrichment in carbohydrate fractions. |
| Perfused Rat Liver | Gluconeogenesis & Glycogenesis | What is the fate of glucose taken up by the liver in the fed state? openaccessjournals.com | Perfuse the liver with D-[1-¹⁸O]glucose and measure its incorporation into glycogen versus its release. |
Vi. Methodological Advancements and Future Research Directions with D 1 18o Glucose
Development of Novel D-[1-¹⁸O]glucose Derivatives for Specific Research Questions
The versatility of D-glucose as a metabolic precursor lends itself to the creation of a wide array of derivatives, each tailored to investigate specific metabolic pathways or cellular processes. While D-[1-¹⁸O]glucose is valuable for tracing the entry of glucose into glycolysis and the pentose (B10789219) phosphate (B84403) pathway, the development of other derivatives is expanding the toolkit for metabolic researchers. For instance, radiolabeled glucose derivatives have long been instrumental in studying glucose transport, enzyme activity, and tissue-specific glucose utilization. nih.govresearchgate.net The synthesis of these derivatives can be complex, often involving chemoenzymatic methods to achieve the desired regioselectivity and stereoselectivity. acs.org
An emerging area is the synthesis of ¹⁸F-labeled glucose derivatives, such as 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), for positron emission tomography (PET) imaging. acs.orgdiva-portal.org These tracers allow for the non-invasive, in vivo visualization of glucose uptake, which is particularly useful in oncology and neurology. acs.orgdiva-portal.org The development of novel ¹⁸F-labeled disaccharides from [¹⁸F]FDG has even shown promise for detecting specific bacteria in vivo. acs.org
Future research will likely focus on creating D-[1-¹⁸O]glucose derivatives with additional modifications, such as fluorescent tags or affinity labels, to enable multimodal analysis. These novel compounds could allow for simultaneous tracking of glucose metabolism and visualization of its localization within cellular compartments.
Integration of D-[1-¹⁸O]glucose Tracing with Systems Biology Approaches (e.g., Metabolomics, Fluxomics)
The true power of D-[1-¹⁸O]glucose tracing is realized when it is integrated with systems-level analytical techniques like metabolomics and fluxomics. frontiersin.org This combination allows for a comprehensive understanding of how metabolic networks are rewired in response to various stimuli or in disease states. frontiersin.org
Metabolomics , the large-scale study of small molecules, provides a static snapshot of the metabolite pool at a specific point in time. osti.gov When combined with D-[1-¹⁸O]glucose tracing, it becomes possible to move beyond simple concentration measurements and observe the dynamic flow of the ¹⁸O label through various metabolic pathways. frontiersin.org This approach, often termed stable isotope-resolved metabolomics (SIRM), provides a much richer dataset for interpreting metabolic phenotypes. researchgate.netnih.gov
Fluxomics , on the other hand, aims to quantify the rates (fluxes) of metabolic reactions. osti.gov By measuring the incorporation of ¹⁸O from D-[1-¹⁸O]glucose into downstream metabolites over time, researchers can calculate the flux through specific pathways. frontiersin.org This provides a dynamic view of cellular metabolism that is not attainable with conventional metabolomics alone. osti.gov
The integration of these approaches has been particularly insightful in cancer research, where metabolic reprogramming is a key hallmark. embopress.orgnih.gov For example, studies have used stable isotope tracing to reveal how cancer cells alter their glucose metabolism to support rapid proliferation. embopress.orgmdpi.com
A workflow for integrating D-[1-¹⁸O]glucose tracing with metabolomics and fluxomics typically involves:
Tracer administration: Introducing D-[1-¹⁸O]glucose to the biological system (cells, tissues, or whole organisms).
Sample collection and quenching: Rapidly stopping metabolic activity at specific time points to preserve the isotopic labeling patterns. researchgate.net
Metabolite extraction: Separating metabolites from other cellular components.
Mass spectrometry analysis: Measuring the mass-to-charge ratio of metabolites to determine the extent and position of ¹⁸O incorporation. mdpi.com
Data analysis and modeling: Using specialized software to process the data and calculate metabolic fluxes.
The table below summarizes the key aspects of integrating D-[1-¹⁸O]glucose with systems biology approaches.
| Approach | Description | Key Insights Gained |
| Metabolomics | Comprehensive analysis of all small molecule metabolites in a biological sample. osti.gov | Provides a "snapshot" of the metabolic state, revealing changes in metabolite concentrations. |
| Stable Isotope-Resolved Metabolomics (SIRM) | Combines stable isotope tracing with metabolomics to track the fate of labeled atoms. researchgate.netnih.gov | Elucidates active metabolic pathways and the relative contribution of different substrates. acs.org |
| Fluxomics | Quantifies the rates of metabolic reactions within a network. osti.gov | Determines the dynamic control of metabolic pathways and identifies metabolic bottlenecks. |
Computational Modeling and Simulation of ¹⁸O-Labeled Metabolic Networks
Computational modeling has become an indispensable tool for interpreting the complex datasets generated from D-[1-¹⁸O]glucose tracing experiments. plos.org These models provide a framework for simulating metabolic behavior and testing hypotheses about network regulation. biorxiv.org
One of the primary applications of computational modeling in this context is Metabolic Flux Analysis (MFA) . oup.com MFA uses the isotopic labeling patterns of metabolites to calculate the fluxes through a predefined metabolic network. oup.com By fitting the experimental data to the model, researchers can obtain a quantitative understanding of how metabolism is operating. mdpi.com
The development of genome-scale metabolic models (GEMs) has further enhanced the power of this approach. plos.org GEMs encompass all known metabolic reactions in an organism and can be used to simulate the metabolic consequences of genetic or environmental perturbations. plos.org When combined with D-[1-¹⁸O]glucose tracing data, GEMs can provide a systems-level view of metabolic reprogramming. biorxiv.org
Challenges in this area include the development of more sophisticated algorithms that can account for the complexities of cellular metabolism, such as compartmentation and enzyme kinetics. oup.com Additionally, improving the accuracy of model predictions will require the integration of multiple omics datasets, including proteomics and transcriptomics. asm.org
The table below highlights different computational modeling approaches used with stable isotope tracing.
| Modeling Approach | Description | Application with D-[1-¹⁸O]glucose |
| Metabolic Flux Analysis (MFA) | A mathematical method for quantifying intracellular metabolic fluxes based on isotopic labeling data. oup.com | To calculate the rates of glucose catabolism through glycolysis and the pentose phosphate pathway. |
| Genome-Scale Metabolic Models (GEMs) | Comprehensive models that include all known metabolic reactions in an organism. plos.org | To simulate the global metabolic effects of altered glucose metabolism and predict drug targets. |
| Kinetic Modeling | Models that incorporate enzyme kinetics to describe the dynamic behavior of metabolic pathways. mdpi.com | To understand the regulatory mechanisms that control glucose flux in response to changing conditions. |
Addressing Challenges in D-[1-¹⁸O]glucose Synthesis and Analytical Application
Despite its utility, the use of D-[1-¹⁸O]glucose is not without its challenges. The synthesis of isotopically labeled compounds can be complex and expensive. Ensuring high isotopic enrichment and purity is crucial for accurate and reliable results. snmjournals.org
Ongoing research is focused on developing more efficient and cost-effective methods for synthesizing D-[1-¹⁸O]glucose and other labeled compounds. Advances in mass spectrometry technology, such as improved instrumentation and data analysis software, are also helping to overcome some of the analytical challenges. the-innovation.org
Emerging Frontiers in Stable Isotope Tracing and Metabolic Pathway Elucidation
The field of stable isotope tracing is continually pushing the boundaries of what is possible in metabolic research. Several emerging frontiers promise to provide even deeper insights into the complexities of cellular metabolism.
One such frontier is the development of multi-isotope tracing , where multiple substrates labeled with different isotopes are used simultaneously. This approach can be used to probe the interactions between different metabolic pathways and provide a more holistic view of cellular metabolism.
Another exciting area is the application of stable isotope tracing to study intercellular metabolic interactions . By co-culturing different cell types and using labeled substrates, researchers can investigate how cells exchange metabolites and cooperate to support their growth and function. isotope.com This is particularly relevant in the context of the tumor microenvironment, where cancer cells interact with a variety of stromal and immune cells. nih.gov
The integration of stable isotope tracing with spatial metabolomics techniques, such as mass spectrometry imaging, is also a rapidly developing area. the-innovation.org This allows for the visualization of metabolic activity within intact tissues, providing a spatial dimension to our understanding of metabolism. the-innovation.org
Finally, the development of new analytical techniques and computational tools will continue to drive innovation in the field. These advancements will enable researchers to ask increasingly complex questions about metabolic regulation and its role in health and disease.
Q & A
Q. How is D-[1-18O]glucose synthesized and characterized in laboratory settings?
Methodological Answer: this compound is typically synthesized via isotopic exchange reactions under controlled acidic or enzymatic conditions, where the hydroxyl group at the C1 position is replaced with 18O. Characterization involves nuclear magnetic resonance (NMR) to confirm isotopic incorporation at the C1 site and mass spectrometry (MS) to verify isotopic purity. For instance, FTIR spectroscopy (as shown in glucose isomer studies) can distinguish vibrational modes of 18O-labeled vs. natural isotopes . Calibration curves and control experiments (e.g., unlabeled glucose) are critical to validate isotopic enrichment .
Q. What analytical techniques are most reliable for quantifying this compound in biological samples?
Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its high specificity in differentiating isotopic variants. Protocols from clinical glucose analysis, such as enzymatic oxidation coupled with electrochemical detection, can be adapted but require validation for 18O interference . Data should be normalized to internal standards (e.g., D-[2H]glucose) to account for matrix effects .
Advanced Research Questions
Q. How does isotopic labeling with 18O at the C1 position affect glucose’s metabolic flux compared to natural isotopes?
Methodological Answer: 18O labeling at C1 alters the kinetic isotope effect (KIE) in enzymatic reactions, particularly in glycolysis and gluconeogenesis. Studies using tritiated glucose analogs (e.g., D-[3H]glucose in erythrocytes) demonstrate that isotopic position influences metabolic turnover rates . For 18O, computational models (e.g., density functional theory) can predict bond-breaking energetics in hexokinase-mediated phosphorylation, while tracer experiments with isotopomer analysis reveal pathway-specific flux discrepancies .
Q. What computational strategies resolve conformational disorder in 18O-labeled glucose crystals?
Methodological Answer: Molecular dynamics simulations combined with X-ray crystallography or neutron diffraction can elucidate how 18O labeling affects hydrogen bonding and lattice stability. For example, studies on α/β-D-glucose anomers show that isotopic substitution alters cohesive forces between –OH groups, impacting crystal packing . Experimental validation requires synchrotron-based techniques to detect subtle isotopic shifts in bond lengths .
Experimental Design & Data Analysis
Q. What controls are essential when tracking this compound in metabolic flux experiments?
Methodological Answer:
- Isotopic Dilution Controls: Use unlabeled glucose to quantify background signal.
- Enzymatic Specificity Controls: Test hexokinase activity with 18O-labeled vs. natural glucose to rule out kinetic bias.
- Time-Course Sampling: Collect data at multiple intervals to distinguish transient vs. steady-state isotopic enrichment, as outlined in protocols for glucose turnover studies .
Q. How should contradictions in isotopic enrichment data be addressed?
Methodological Answer:
- Source Validation: Confirm isotopic purity via NMR/MS and compare with vendor specifications (e.g., NIST-certified standards) .
- Error Propagation Analysis: Use statistical models (e.g., Monte Carlo simulations) to assess variability in MS detection limits or enzymatic assay precision .
- Biological Replicates: Account for inter-individual metabolic variability, as seen in blood glucose dynamics studies .
Comparative & Mechanistic Studies
Q. How does 18O labeling at C1 influence glucose’s interaction with membrane transporters (e.g., GLUT1)?
Methodological Answer: Competitive binding assays with 18O-labeled and natural glucose, analyzed via surface plasmon resonance (SPR) or fluorescence quenching, can quantify transporter affinity. Computational docking studies (e.g., AutoDock Vina) may reveal steric or electronic effects of 18O substitution on glucose-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
